molecular formula C15H18O3 B160339 (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 1618-77-5

(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

Cat. No.: B160339
CAS No.: 1618-77-5
M. Wt: 246.3 g/mol
InChI Key: XJHDMGJURBVLLE-RERXCJRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione can be synthesized through the extraction of Artemisia species. The primary methods include the calcium salt method and benzene extraction method . The compound is typically isolated from the flower buds through a series of solvent extractions and crystallization processes .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Artemisia plants. The process includes harvesting the flower buds, drying them, and then subjecting them to solvent extraction using ethanol or chloroform. The extract is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Microbial cultures or chemical reducing agents like sodium borohydride.

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products Formed:

Scientific Research Applications

(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione and its derivatives have diverse applications in scientific research:

Mechanism of Action

(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione exerts its effects primarily through its interaction with the central nervous system of parasitic worms. It paralyzes the worms, allowing them to be expelled from the host’s body . The compound’s mechanism involves binding to specific receptors in the nervous system, disrupting normal neural transmission .

Properties

CAS No.

1618-77-5

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10+,13-,15+/m1/s1

InChI Key

XJHDMGJURBVLLE-RERXCJRKSA-N

SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@@H]2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Synonyms

Santonin D

Origin of Product

United States

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